molecular formula C21H18FN3O3 B11472342 5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11472342
M. Wt: 379.4 g/mol
InChI Key: AYDOZIKXILJEKM-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound known for its unique structural properties This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base, followed by cyclization with a suitable pyrimidine precursor under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds. These products are often used as intermediates in further chemical synthesis or as active pharmaceutical ingredients .

Scientific Research Applications

5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine
  • 5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its unique combination of fluorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18FN3O3/c1-23-17-12-25(15-5-4-6-16(11-15)28-3)19(13-7-9-14(22)10-8-13)18(17)20(26)24(2)21(23)27/h4-12H,1-3H3

InChI Key

AYDOZIKXILJEKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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